molecular formula C7H7ClN4O B11902608 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol

Cat. No.: B11902608
M. Wt: 198.61 g/mol
InChI Key: KQDAZBPEPNJBGI-UHFFFAOYSA-N
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Description

2-(7-Chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. The structure includes a chlorine atom at position 7 and an ethanol group attached to the pyrazole nitrogen at position 2.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-(7-chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol

InChI

InChI=1S/C7H7ClN4O/c8-7-6-5(9-3-10-7)4(1-2-13)11-12-6/h3-4,13H,1-2H2

InChI Key

KQDAZBPEPNJBGI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=NC2CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Systems
  • Pyrazolo[4,3-d]pyrimidine Derivatives: Target Compound: Features a [4,3-d] fused pyrazolo-pyrimidine core with 7-Cl and 3-ethanol substituents. The ethanol group introduces hydrogen-bonding capacity . Compound 4a (): Contains a [3,4-d] fused pyrazolo-pyrimidine core with 4-(4-chlorophenyl)amino and 3-acetonitrile groups. Compound 12t (): Shares the [4,3-d] core but includes bulky substituents (piperidinyl and thiazole-pyrrolidinyl groups), likely reducing solubility but enhancing target selectivity .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: 4a (): Features a [1,5-a] fused system with 7-(methylthio) and dicarbonitrile groups. The methylthio group contributes to lipophilicity, while the nitriles may enhance metabolic stability . MK82 (): A [1,5-a] fused pyrimidin-7-one with a 3-chlorophenyl group.
  • Triazolo[4,5-d]pyrimidine Derivatives () :

    • These compounds replace the pyrazole ring with a triazole, altering π-π stacking interactions. Substituents like propylthio and cyclopentadioxolane rings further differentiate their pharmacokinetic profiles .
Substituent Analysis
Compound Core Structure Key Substituents Functional Impact
Target Compound Pyrazolo[4,3-d]pyrimidine 7-Cl, 3-ethanol Enhanced solubility, H-bond donor capacity
4a () Pyrazolo[3,4-d]pyrimidine 4-(4-Cl-Ph)amino, 3-acetonitrile Increased electron-withdrawing effects
MK82 () Pyrazolo[1,5-a]pyrimidin-7-one 3-Cl-Ph, 7-ketone Polar ketone group, reduced hydrophilicity
Compound 4c () Pyrido[4,3-d]pyrimidine Benzyl, thioxo, ethyl ester High lipophilicity, ester hydrolysis risk

Physical and Chemical Properties

  • Melting Points: Compound 17 (): 164–166°C (dark yellow crystals) . Compound 4c (): 188–190°C (brown crystals) . The target compound’s ethanol group likely lowers its melting point compared to nitrile or ester analogs due to reduced crystallinity.
  • Solubility: The ethanol group in the target compound improves aqueous solubility relative to methylthio () or benzyl () derivatives.

Biological Activity

2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol, with the CAS number 64127-15-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7H7ClN4O
Molecular Weight: 198.61 g/mol
CAS Number: 64127-15-7

The compound exhibits various mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : Similar compounds in the pyrazolo[4,3-d]pyrimidine class have been shown to inhibit various kinases, including EGFR and VEGFR2, which are critical in cancer progression and angiogenesis .
  • Antiproliferative Effects : In vitro studies indicate that derivatives of pyrazolo[4,3-d]pyrimidines can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
  • Antimicrobial Activity : Some pyrazolo derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF7, A549)
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential to modulate inflammatory pathways
Kinase inhibitionInhibits EGFR and VEGFR2 leading to reduced tumor growth

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of pyrazolo[4,3-d]pyrimidine derivatives on human cancer cell lines. Compound 5i showed potent dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. It significantly inhibited tumor growth and induced apoptosis in MCF7 cells .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding interactions between this compound and its target proteins. These studies revealed favorable interactions that support its potential as a multitarget anticancer agent .
  • Comparative Analysis : In a comparative study involving several derivatives of pyrazolo[4,3-d]pyrimidines, it was found that certain compounds had lower cytotoxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil. This highlights the potential for developing safer therapeutic options .

Q & A

Q. What are the common synthetic routes for 2-(7-Chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol?

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:

  • Step 1: Functionalization of a pyrazolo[4,3-d]pyrimidine core with a chlorine substituent at the 7-position, often via halogenation or nucleophilic substitution .
  • Step 2: Introduction of the ethanol group through alkylation or nucleophilic displacement. A common method involves refluxing intermediates with ethanol or ethylene oxide under anhydrous conditions .
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane as a mobile phase .
  • Purification: Recrystallization from ethanol or dichloromethane is employed to isolate the final product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the presence of the ethanol moiety (e.g., signals at δ 3.6–3.8 ppm for -CH2_2OH) and the pyrazolo-pyrimidine core .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 212.05 for C8_8H8_8ClN3_3O) .
  • Infrared (IR) Spectroscopy: Peaks at ~3200–3400 cm1^{-1} indicate O-H stretching from the ethanol group .
  • X-ray Crystallography: Resolves bond angles and confirms the planar pyrazolo-pyrimidine structure .

Q. What solvents and conditions are optimal for its stability during storage?

  • Solvents: Store in anhydrous dichloromethane or dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis .
  • Inert Atmosphere: Use nitrogen or argon to minimize oxidation of the ethanol side chain .
  • Light Sensitivity: Protect from UV light, as pyrrolopyrimidine derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for chlorine displacement .
  • Catalysts: Add triethylamine or DBU to deprotonate intermediates and accelerate alkylation .
  • Temperature Control: Maintain reflux temperatures (70–80°C) for ring closure reactions, but avoid exceeding 100°C to prevent decomposition .
  • Yield Monitoring: Use HPLC with a C18 column to quantify intermediates and adjust stoichiometry dynamically .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies?

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
  • Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Structural Analog Comparison: Cross-reference data with compounds like 7-(4-chlorophenyl)-pyrazolo-pyrimidines to identify substituent-specific trends .

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound?

  • Derivatization: Modify the ethanol group (e.g., esterification or oxidation) to assess the role of hydroxyl functionality in binding .
  • Bioisosteric Replacement: Substitute the chlorine atom with fluorine or bromine to evaluate electronic effects on target affinity .
  • In Silico Modeling: Perform molecular docking with pyrazolo-pyrimidine-containing kinases (e.g., JAK2 or CDK2) to predict binding modes .
  • In Vivo Testing: Use murine models to correlate in vitro enzyme inhibition (IC50_{50}) with pharmacokinetic parameters like bioavailability .

Data Contradiction Analysis Example

If conflicting cytotoxicity data arise:

  • Hypothesis 1: Variations in cell membrane permeability due to the ethanol group’s hydrophilicity.
  • Validation: Measure logP values via shake-flask assays and correlate with IC50_{50} across cell lines .
  • Hypothesis 2: Batch-dependent impurities.
  • Validation: Conduct elemental analysis and 1^1H NMR to verify purity thresholds (>95%) .

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